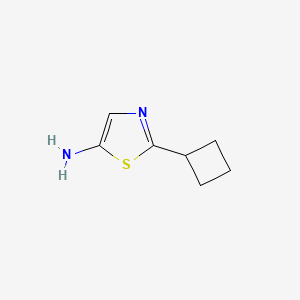

2-Cyclobutylthiazol-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

1159816-47-3 |

|---|---|

Molecular Formula |

C7H10N2S |

Molecular Weight |

154.24 g/mol |

IUPAC Name |

2-cyclobutyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C7H10N2S/c8-6-4-9-7(10-6)5-2-1-3-5/h4-5H,1-3,8H2 |

InChI Key |

MIVUDSOGXVCGEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NC=C(S2)N |

Origin of Product |

United States |

Variation of the 2 Position Substituent:modifying the 2 Cyclobutyl Group Allows for the Fine Tuning of Steric and Electronic Properties, Which Can Significantly Impact the Overall Profile of the Compound.

| Substituent | Example Compound | Potential Impact on Properties | Reference |

|---|---|---|---|

| Methyl | 2-Amino-5-methylthiazole | Lower lipophilicity compared to cyclobutyl | chemicalbook.com |

| Cyclopropyl | 5-Cyclopropylthiazol-2-amine | Slightly lower lipophilicity, increased conformational rigidity | chemscene.com |

| Cyclobutyl | 2-Cyclobutylthiazol-5-amine | Baseline lipophilicity and steric profile | N/A |

| Nitro | 2-Amino-5-nitrothiazole | Strongly electron-withdrawing, alters ring electronics | chemicalbook.com |

Advanced Computational and Theoretical Investigations of 2 Cyclobutylthiazol 5 Amine Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Cyclobutylthiazol-5-amine from first principles. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of this compound. This method is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. By utilizing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The electronic structure, which governs the chemical behavior of the compound, is also elucidated through DFT calculations. These calculations provide insights into the distribution of electrons within the molecule and the energies of the molecular orbitals.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N3 (Thiazole) | 1.38 Å |

| C4-C5 (Thiazole) | 1.37 Å | |

| C5-N (Amine) | 1.40 Å | |

| C2-C (Cyclobutyl) | 1.51 Å | |

| Bond Angle | N3-C2-S1 (Thiazole) | 115° |

| C4-C5-N (Amine) | 125° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Indices

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, highlighting its electrophilic character. researchgate.net

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Indices for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 3.85 |

Note: The data in this table is hypothetical and serves as an example of the output from FMO analysis.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of this compound and predicting its behavior in intermolecular interactions. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface.

Typically, electron-rich areas, which are susceptible to electrophilic attack, are colored in shades of red. These regions are often found around electronegative atoms like the nitrogen of the amine group and the nitrogen and sulfur atoms of the thiazole (B1198619) ring. Electron-deficient regions, prone to nucleophilic attack, are depicted in blue and are generally located around the hydrogen atoms of the amine group and the cyclobutyl ring. The MEP surface provides crucial insights into hydrogen bonding and other non-covalent interactions.

Theoretical Prediction of Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The calculated spectrum can be compared with experimental Infrared (IR) and Raman spectra. For instance, the characteristic N-H stretching vibrations of the amine group and the C=N stretching of the thiazole ring can be predicted.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the connectivity of atoms within the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. nih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

MD simulations are particularly useful for exploring the conformational landscape of the flexible cyclobutyl ring. By analyzing the simulation trajectory, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products.

A key aspect of this analysis is the location of transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Methods like DFT can be used to optimize the geometry of transition states and calculate their energies. This allows for a detailed understanding of the reaction mechanism at a molecular level, which is essential for designing new synthetic routes or understanding the molecule's metabolic fate.

Hirshfeld Surface and Energy Framework Analyses for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the packing of molecules in the solid state, which in turn influences physical properties such as melting point, solubility, and stability.

The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the whole crystal dominates over the electron distribution of the single procrystal molecule. The normalized contact distance (dnorm) is mapped onto this surface, which is based on the distances of any surface point to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms.

Key features of the dnorm map:

Red regions: Indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing close contacts, typically hydrogen bonds.

White regions: Represent contacts approximately equal to the van der Waals radii.

Blue regions: Indicate contacts longer than the van der Waals radii.

For this compound, one would anticipate the presence of N-H···N or N-H···S hydrogen bonds, as well as weaker C-H···N and C-H···S interactions, which would be visible as distinct red areas on the dnorm map.

Hypothetical Data Table for Hirshfeld Surface Analysis of this compound:

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| N···H/H···N | 20.5 |

| S···H/H···S | 15.8 |

| C···H/H···C | 10.3 |

| C···C | 3.7 |

| N···C/C···N | 2.5 |

| S···C/C···S | 1.1 |

| Other | 0.9 |

Note: This data is hypothetical and serves as an illustrative example of what a Hirshfeld surface analysis would yield.

Energy framework analysis complements the Hirshfeld surface analysis by calculating the interaction energies between a central molecule and its neighbors. This allows for a quantitative understanding of the forces driving the crystal packing. The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and exchange-repulsion components. The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the magnitude of the interaction energy. This provides a clear picture of the topology and strength of the packing. For this compound, this analysis would reveal the dominant forces, such as hydrogen bonding or van der Waals interactions, that stabilize the crystal structure.

Quantitative Structure-Reactivity Relationship (QSRR) and Computational Design Principles for New Analogues (focus on chemical outcomes)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical reactivity of a series of compounds with their molecular descriptors. These descriptors can be derived from computational chemistry and can be constitutional, topological, geometrical, or electronic in nature. The goal of QSRR is to develop a mathematical model that can predict the reactivity of new, unsynthesized compounds.

For the design of new analogues of this compound with tailored chemical outcomes, a QSRR study would involve the following steps:

Dataset compilation: A series of known thiazole derivatives with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.

Descriptor calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using quantum chemical methods.

Model development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the observed reactivity.

Model validation: The predictive power of the developed QSRR model would be rigorously tested using internal and external validation techniques.

Key Molecular Descriptors for QSRR of Thiazole Derivatives:

| Descriptor Type | Examples |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, Mulliken charges, Dipole moment |

| Topological | Wiener index, Randić index, Balaban index |

| Geometrical | Molecular surface area, Molecular volume, Ovality |

| Quantum Chemical | Electron density at the reaction center, Fukui functions |

Once a validated QSRR model is established, it can be used to predict the chemical reactivity of newly designed analogues of this compound. For instance, if the goal is to enhance the nucleophilicity of the amine group, the model could guide the selection of substituents on the thiazole ring or the cyclobutyl moiety that would lead to a desired change in the relevant electronic descriptors.

Computational Design Principles for New Analogues:

The insights gained from QSRR and other computational methods, such as Density Functional Theory (DFT), can be translated into design principles for new analogues with specific chemical outcomes. For example, to modulate the reactivity of the thiazole ring, one could introduce electron-donating or electron-withdrawing groups at various positions. DFT calculations could then be used to predict how these modifications would alter the electron density distribution, molecular orbital energies, and ultimately, the reactivity of the molecule. This in-silico screening approach allows for the prioritization of the most promising candidates for synthesis, thereby saving time and resources.

Design and Chemical Modification Strategies for 2 Cyclobutylthiazol 5 Amine Derivatives and Analogues

Modifications at the Thiazole (B1198619) Nitrogen (N-3)

The nitrogen atom at the N-3 position of the thiazole ring presents a key site for chemical modification, allowing for the introduction of various substituents that can influence the compound's physicochemical and pharmacological properties. Common strategies for modifying this position include N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups at the N-3 position can be achieved through reactions with alkyl halides. pharmaguideline.com This process typically involves the treatment of the 2-cyclobutylthiazol-5-amine with an appropriate alkyl halide in the presence of a base. The choice of the alkylating agent allows for the incorporation of a wide range of alkyl chains, including linear, branched, and cyclic systems, thereby modulating the lipophilicity and steric profile of the molecule. For instance, cobalt(II) inverse triazolyl-pyridine complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols. rsc.org

N-Arylation: The introduction of aryl substituents at the N-3 position can be accomplished through metal-catalyzed cross-coupling reactions. Palladium-catalyzed N-arylation, for example, is a powerful method for forming carbon-nitrogen bonds. nih.gov This reaction typically employs a palladium catalyst, a suitable ligand (such as BINAP or Xantphos), and a base to couple the thiazole nitrogen with an aryl halide or triflate. nih.govcmu.edu Copper-catalyzed N-arylation has also been reported as an efficient method. beilstein-journals.org These strategies enable the introduction of a diverse array of (hetero)aromatic systems, which can engage in various interactions with biological targets.

| Modification | Reagents and Conditions | Potential Impact |

| N-Alkylation | Alkyl halides, Base | Modulation of lipophilicity and steric bulk |

| N-Arylation | Aryl halides/triflates, Palladium or Copper catalyst, Ligand, Base | Introduction of aromatic systems for potential π-stacking or hydrogen bonding interactions |

Synthetic Strategies for Functionalization at the Thiazole Ring Carbons (C-4 and C-5)

Functionalization of the carbon atoms of the thiazole ring, specifically at the C-4 and C-5 positions, is a cornerstone of medicinal chemistry efforts to explore the structure-activity relationships (SAR) of this compound derivatives.

The C-4 position of the thiazole ring is amenable to the introduction of a variety of substituents, particularly aromatic and heteroaromatic moieties. A common synthetic route to achieve this is through the Hantzsch thiazole synthesis, which involves the condensation of a thiourea (B124793) with an α-haloketone. bepls.com By varying the α-haloketone precursor, a wide range of aryl and heteroaryl groups can be installed at the C-4 position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can also be employed to introduce aromatic groups at a pre-functionalized C-4 position (e.g., a halogenated thiazole). These methods offer a high degree of flexibility in the types of aromatic systems that can be introduced.

| Synthetic Method | Key Reactants | Substituents Introduced at C-4 |

| Hantzsch Thiazole Synthesis | α-Aryl/heteroaryl-α-haloketones, Thiourea | Phenyl, substituted phenyls, pyridyl, furyl, etc. |

| Suzuki Coupling | 4-Bromo-2-cyclobutylthiazole, Aryl/heteroaryl boronic acids, Palladium catalyst, Base | Diverse aromatic and heteroaromatic groups |

| Stille Coupling | 4-Bromo-2-cyclobutylthiazole, Aryl/heteroaryl stannanes, Palladium catalyst | Diverse aromatic and heteroaromatic groups |

The C-5 amino group of this compound serves as a versatile handle for further chemical elaboration. Standard acylation reactions with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) can be used to introduce a wide variety of amide functionalities. mdpi.commdpi.com These amide substituents can be designed to interact with specific residues in a biological target.

Furthermore, the amino group can be converted into other functional groups. For example, diazotization followed by Sandmeyer-type reactions can introduce halogens, cyano, or hydroxyl groups at the C-5 position. These transformations significantly expand the chemical space that can be explored around the 2-cyclobutylthiazole scaffold. Solid-phase synthesis has also been utilized for the creation of 2-amino-5-carboxamide thiazole derivatives. nih.gov

| Reaction Type | Reagents and Conditions | Resulting Functional Group at C-5 |

| Acylation | Acyl chlorides, Base or Carboxylic acids, Coupling agents | Amides |

| Sulfonylation | Sulfonyl chlorides, Base | Sulfonamides |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary or tertiary amines |

| Sandmeyer Reaction | NaNO₂, H⁺; CuX (X = Cl, Br, CN) | Halogens, Cyano group |

Chemical Modifications of the Cyclobutyl Moiety for Tunable Properties

The cyclobutyl group at the C-2 position is not merely a passive substituent; its structure can be modified to fine-tune the properties of the entire molecule.

The creation of stereocenters on the cyclobutyl ring can have a profound impact on the biological activity of the compound. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which is crucial for optimal interaction with chiral biological targets. grantome.com Methods for the stereoselective synthesis of cyclobutanes include catalytic enantioselective [2+2] cycloadditions. grantome.com Another approach involves the stereoselective contraction of pyrrolidines to form multi-substituted cyclobutanes. acs.orgntu.ac.uk The stereochemical course of reactions such as the Diels-Alder reaction can also be influenced by substituents on the cyclobutane (B1203170) ring. rsc.org

Introducing substituents onto the cyclobutyl ring can alter its conformation and electronic properties, thereby influencing binding affinity and selectivity. The synthesis of such analogs typically starts from appropriately substituted cyclobutane precursors. For example, substituted cyclobutanecarboxylic acids can be converted to the corresponding thioamides and then used in the Hantzsch thiazole synthesis to generate 2-(substituted cyclobutyl)thiazole derivatives.

| Modification Strategy | Synthetic Approach | Potential Outcome |

| Introduction of Stereocenters | Catalytic enantioselective [2+2] cycloadditions, Pyrrolidine ring contraction | Enantiomerically enriched compounds with potentially improved potency and selectivity |

| Introduction of Substituents | Use of pre-functionalized cyclobutane starting materials in thiazole synthesis | Altered lipophilicity, polarity, and conformational preferences of the cyclobutyl moiety |

Structure-Reactivity Relationships and Chemical Design Principles for Advanced Analogue Development

The chemical architecture of this compound, featuring a thiazole core substituted with a reactive amino group at the 5-position and a cyclobutyl moiety at the 2-position, presents multiple avenues for chemical modification. The structure-reactivity profile is governed by the interplay between the nucleophilic 5-amino group and the aromatic thiazole ring, whose reactivity is modulated by both substituents. Understanding these relationships is fundamental to designing advanced analogues with tailored properties.

Key Reactive Centers and Chemical Transformations

The primary sites for chemical transformation on the this compound scaffold are the 5-amino group and the C4-position of the thiazole ring.

Reactivity of the 5-Amino Group : The amino group at the 5-position behaves as a typical aromatic amine, with its lone pair of electrons conferring nucleophilic character. This enables a variety of chemical modifications to introduce diverse functional groups, a common strategy in developing libraries of related compounds. nih.govnih.gov

Acylation and Amide Formation : The 5-amino group can readily react with electrophilic reagents such as acid chlorides, anhydrides, or carboxylic acids activated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI). mdpi.com This reaction produces stable amide derivatives. For instance, related 2-aminothiazole (B372263) structures are known to react with chloroacetyl chloride to afford key intermediates for further functionalization. mdpi.comscispace.com This approach allows for the systematic introduction of a wide array of side chains.

Azo Coupling : The amino group can be converted to a diazonium salt using nitrous acid. This intermediate can then undergo azo coupling reactions with electron-rich aromatic compounds. The synthesis of derivatives featuring an arylazo moiety at the 5-position of the thiazole ring has been reported, highlighting this pathway as a viable method for introducing aryl substituents. scispace.com

Reactivity of the Thiazole Ring : The 5-amino group acts as a strong electron-donating group, which activates the thiazole ring towards electrophilic aromatic substitution. The 2-cyclobutyl group provides a weak, electron-donating inductive effect. The combined influence of these groups makes the C4-position the most electron-rich and sterically accessible site for electrophilic attack. Therefore, reactions such as halogenation, nitration, and formylation are predicted to occur selectively at this position.

Influence of the 2-Cyclobutyl Group : The cyclobutyl group at the 2-position primarily influences the molecule's physicochemical properties.

Electronic and Steric Effects : As a saturated alkyl group, it exerts a weak electron-donating effect through induction and can sterically hinder reactions at the adjacent N3 ring nitrogen.

Modulation of Properties : In analogue development, modifying the size and nature of the alkyl or cycloalkyl group at the 2-position is a key strategy for fine-tuning properties such as lipophilicity, solubility, and metabolic stability. The existence of related structures like 2-Amino-5-methylthiazole and 5-Cyclopropylthiazol-2-amine demonstrates the application of this design principle. chemicalbook.comchemscene.com

Chemical Design Principles for Analogue Development

The development of advanced analogues of this compound is guided by principles that leverage the structure-reactivity relationships of the core scaffold. A systematic, and sometimes combinatorial, approach allows for the exploration of chemical space around the molecule to optimize its properties. nih.gov

Future Research Directions and Unexplored Avenues in 2 Cyclobutylthiazol 5 Amine Chemistry

Innovation in Green and Sustainable Synthetic Methodologies for the Compound

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis, which can involve harsh reagents and solvents. tandfonline.comorganic-chemistry.org Future research for 2-Cyclobutylthiazol-5-amine must prioritize the development of environmentally benign synthetic routes. nih.gov Green chemistry principles can be applied by exploring alternatives such as microwave irradiation, ultrasonic-mediated synthesis, and the use of eco-friendly catalysts and solvents. ijarsct.co.inbepls.com

Innovations could include one-pot multicomponent reactions that increase efficiency and reduce waste. bepls.com The use of recyclable catalysts, such as silica-supported acids or biocatalysts like chitosan (B1678972) hydrogels, offers a path to more sustainable processes. bepls.commdpi.com Solvents are another key area for improvement; replacing traditional volatile organic compounds with water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents could significantly lower the environmental impact of synthesis. bepls.commdpi.com A promising approach could involve a catalyst-free synthesis in a green solvent like PEG-400, which has been shown to be effective for other 2-aminothiazoles. bepls.com

| Parameter | Conventional Approach (e.g., Hantzsch Synthesis) | Potential Green/Sustainable Innovations |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic energy nih.govbepls.com |

| Solvents | DMF, Pyridine, Chlorobenzene mdpi.com | Water, Ethanol, PEG-400, Deep Eutectic Solvents bepls.commdpi.com |

| Catalysts | Strong acids/bases (often stoichiometric) | Recyclable solid acids, organocatalysts (e.g., asparagine), biocatalysts tandfonline.combepls.com |

| Reaction Type | Multi-step synthesis | One-pot, multi-component reactions bepls.com |

| Waste Profile | Significant solvent and by-product waste | Reduced waste, potential for catalyst recycling, higher atom economy |

Integration of Advanced Spectroscopic and Mechanistic Techniques for Deeper Understanding of Reactivity

A thorough understanding of the structure and electronic properties of this compound is fundamental to exploring its chemistry. Standard spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for initial characterization. nih.govacs.org

Future research should integrate more advanced techniques. Two-dimensional NMR experiments (COSY, HSQC, HMBC) would be crucial for the unambiguous assignment of all proton and carbon signals, especially for the cyclobutyl ring and its connection to the thiazole core. High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition with high accuracy. nih.gov For a definitive understanding of its solid-state structure and intermolecular interactions, single-crystal X-ray diffraction analysis would be invaluable. researchgate.net Mechanistic studies of its reactions could be probed using in-situ spectroscopic monitoring and computational methods like Density Functional Theory (DFT) to map reaction pathways and identify transition states. nih.gov

| Technique | Expected Data / Information Obtained | Advanced Application |

|---|---|---|

| ¹H NMR | Signals for thiazole proton, NH₂ protons, and cyclobutyl protons. chemicalbook.com | 2D-NMR (COSY, NOESY) to establish through-bond and through-space connectivities. |

| ¹³C NMR | Signals for thiazole and cyclobutyl carbons. nih.govacs.org | 2D-NMR (HSQC, HMBC) for definitive C-H correlations. |

| FT-IR | Characteristic stretches for N-H (amine), C=N, and C-S bonds. nih.gov | In-situ IR spectroscopy to monitor reaction progress and detect intermediates. |

| Mass Spectrometry | Molecular ion peak to confirm molecular weight. nih.gov | HRMS for exact mass and elemental formula confirmation; Tandem MS (MS/MS) for fragmentation analysis. |

| X-ray Crystallography | Not applicable for routine analysis. | Provides precise bond lengths, bond angles, and solid-state packing information. |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the 2-aminothiazole (B372263) scaffold is well-established, with common reactions involving the amino group, such as acylation and Schiff base formation. nih.gov However, the specific 5-amino substitution pattern on the 2-cyclobutylthiazole core may unlock novel reactivity.

Future investigations should focus on transformations that go beyond the standard functionalization of the amino group. Potential unexplored avenues include:

C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation at the C4 position of the thiazole ring could enable the introduction of aryl, alkyl, or other functional groups, providing a modular approach to complex analogues.

Cycloaddition Reactions: Exploring the thiazole ring as a diene or dienophile in cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems.

Unconventional Condensations: Reactions of the 5-amino group with reagents other than simple aldehydes and ketones, such as glyoxal (B1671930) or other dicarbonyl compounds, could lead to unique bicyclic or cage-like structures. researchgate.net

Photoredox Catalysis: Utilizing the electronic properties of the aminothiazole system to engage in photoredox-catalyzed reactions could open pathways for radical-based transformations that are otherwise difficult to achieve.

The steric and electronic influence of the C2-cyclobutyl group on the reactivity at the C5-amino group and the C4-position is a key area for investigation.

Computational Design and Prediction of Novel this compound Analogues with Tailored Chemical Properties

In silico methods are powerful tools for accelerating the discovery of molecules with desired properties, circumventing the need for exhaustive trial-and-error synthesis. researchgate.net For this compound, computational chemistry can be employed to design analogues with tailored chemical characteristics.

Quantitative Structure-Activity Relationship (QSAR) models, though typically used for biological activity, can be adapted to predict chemical properties like solubility, stability, or reactivity based on calculated molecular descriptors. nih.govtandfonline.com Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, including:

Frontier Molecular Orbitals (HOMO/LUMO): Predicting the molecule's susceptibility to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): Identifying electron-rich and electron-deficient regions to predict sites for non-covalent interactions. nih.gov

Simulated Spectroscopic Data: Predicting NMR and IR spectra to aid in the characterization of newly synthesized analogues.

This computational-first approach allows for the rational design of new molecules where, for example, substituents on the cyclobutyl ring or the amino group are systematically varied to tune the electronic properties of the thiazole core for specific applications. researchgate.net

| Step | Computational Method | Objective |

|---|---|---|

| 1. Baseline Analysis | DFT (e.g., B3LYP/6-31G*) | Optimize geometry and calculate electronic properties (HOMO/LUMO, MEP) of the parent compound. |

| 2. Analogue Design | Molecular modeling software | Create a virtual library of derivatives by adding functional groups to the amine, cyclobutyl, or C4 positions. |

| 3. Property Prediction | DFT, QSAR/QSPR models | Calculate the electronic and physicochemical properties of the virtual analogues to screen for desired traits. nih.gov |

| 4. Reactivity Analysis | DFT, Fukui functions | Predict the most reactive sites on promising analogues to guide synthetic efforts. |

| 5. Prioritization | Data analysis and visualization | Select a small number of high-potential candidates for chemical synthesis and experimental validation. |

Expanding the Scope of Non-Biological Applications and Exploring Advanced Material Science Potentials

While much of the research on aminothiazoles is biologically focused, the unique structure of this compound makes it a candidate for applications in material science. ijarsct.co.in The electron-rich aminothiazole core, combined with the insulating cyclobutyl group, presents an interesting combination of properties.

Potential non-biological applications to be explored include:

Organic Electronics: The aminothiazole moiety can act as an electron-donating unit. By incorporating it into larger conjugated systems, it could serve as a building block for organic semiconductors, dye-sensitized solar cells, or organic light-emitting diodes (OLEDs). mdpi.com

Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiazole ring can coordinate effectively to metal surfaces. Research could investigate its potential to form a protective layer on metals like steel, preventing corrosion.

Polymers and Advanced Materials: The primary amine at the C5 position provides a reactive handle for polymerization. It could be used as a monomer to create novel polymers with integrated thiazole units, potentially leading to materials with unique thermal, optical, or conductive properties. rsc.org The cyclobutyl group could influence the polymer's physical properties, such as its glass transition temperature and solubility.

Fluorescent Probes and Dyes: Thiazole derivatives can exhibit fluorescence. nih.gov Future work could explore the development of this compound-based fluorophores, where the emission properties could be tuned by chemical modification for use as sensors or imaging agents. nih.gov

Q & A

[Basic] What are the conventional synthetic routes for 2-Cyclobutylthiazol-5-amine, and how can reaction conditions be optimized for yield improvement?

The synthesis of this compound typically involves cyclization or substitution reactions. A common approach is the Hantzsch thiazole synthesis, where cyclobutyl-substituted α-haloketones react with thioureas or thioamides. Optimization can include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in substitution reactions .

- Catalysis : Acidic or basic conditions (e.g., HCl/EtOH or NaHCO₃) improve cyclization efficiency .

- Ultrasound-assisted synthesis : Reduces reaction time and increases yield by enhancing mixing and energy transfer, as demonstrated for analogous thiadiazole derivatives .

- AI-driven retrosynthesis : Tools like Reaxys or Pistachio can predict novel routes by analyzing reaction databases, enabling efficient pathway selection .

[Basic] What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclobutyl and thiazole ring connectivity. For example, the amine proton (NH₂) typically appears as a broad singlet near δ 5.5–6.5 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₁₁N₂S requires m/z 155.0648) .

- HPLC with UV detection : Quantifies purity using C18 columns and acetonitrile/water gradients .

- X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry, as applied to structurally related thiazol-2-amine antitumor agents .

[Advanced] How can computational chemistry techniques (e.g., DFT) be applied to predict the reactivity and stability of this compound under varying experimental conditions?

Density Functional Theory (DFT) calculations provide insights into:

- Electrophilic substitution regioselectivity : Atomic charges and Fukui indices predict reactivity at specific positions (e.g., C4 vs. C5 of the thiazole ring) .

- Tautomeric stability : Calculations compare amine vs. imine forms in solution, guiding pH-dependent stability studies .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, explaining solubility trends .

- Thermal decomposition pathways : Transition-state analysis identifies degradation products under elevated temperatures .

[Advanced] What strategies are effective in resolving contradictions between experimental data (e.g., NMR spectra) and computational predictions for this compound derivatives?

Discrepancies often arise from:

- Dynamic effects in NMR : Use variable-temperature NMR to confirm conformational averaging, which DFT may not capture .

- Crystallographic vs. computational geometries : Compare X-ray structures with gas-phase DFT geometries to assess steric or packing effects .

- Multi-method validation : Cross-validate with IR spectroscopy (e.g., NH stretching frequencies) and mass fragmentation patterns .

- Error analysis in DFT : Adjust basis sets (e.g., B3LYP/6-311+G**) or incorporate dispersion corrections for better agreement .

[Advanced] How can the biological activity of this compound be systematically evaluated, particularly in targeting specific enzymes or receptors implicated in disease pathways?

A structured approach includes:

- Molecular docking : Screen against protein kinases (e.g., cAMP-dependent kinases) using AutoDock Vina, leveraging crystallographic data from related thiazol-2-amine inhibitors .

- Enzyme inhibition assays : Measure IC₅₀ values for targets like cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorescence-based protocols .

- Cellular cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

- ADMET prediction : Tools like SwissADME predict bioavailability, ensuring drug-like properties before in vivo studies .

[Basic] What are the key considerations for handling and storing this compound to ensure stability and prevent decomposition during experimental workflows?

- Storage : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the amine group .

- Light sensitivity : Avoid prolonged UV exposure, as thiazole rings may undergo photodegradation .

- Waste disposal : Neutralize acidic/basic residues before transferring to hazardous waste containers, adhering to ECHA guidelines .

[Advanced] What methodologies are employed to investigate the regioselectivity of electrophilic substitution reactions on the thiazole ring of this compound?

- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles (e.g., iodomethane) .

- Isotopic labeling : Track substitution sites using ²H or ¹³C isotopes in NMR .

- Competition experiments : Compare reaction rates of bromination (Br₂/FeBr₃) at C4 vs. C5 to quantify regioselectivity .

- Computational mapping : Fukui functions and molecular electrostatic potential (MEP) surfaces identify electron-rich sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.